1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one
Overview
Description
1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one is an organic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a hydroxyethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one typically involves the following steps:
Thiophene Functionalization: The starting material, 5-ethylthiophene, is subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group at the 2-position of the thiophene ring.
Hydroxylation: The resulting 1-(5-ethylthiophen-2-yl)ethanone is then hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: 1-(5-ethylthiophen-2-yl)-2-oxoethan-1-one.
Reduction: 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of conductive polymers and organic semiconductors due to its electron-rich thiophene ring.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicinal Chemistry: The compound is explored as a building block for the synthesis of drug candidates targeting various diseases.
Mechanism of Action
The mechanism by which 1-(5-ethylthiophen-2-yl)-2-hydroxyethan-1-one exerts its effects depends on its specific application:
In Organic Synthesis: It acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
In Material Science: The thiophene ring contributes to the compound’s ability to conduct electricity and participate in π-π stacking interactions, enhancing the properties of conductive polymers.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
1-(5-Methylthiophen-2-yl)-2-hydroxyethan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Phenylthiophen-2-yl)-2-hydroxyethan-1-one: Contains a phenyl group instead of an ethyl group.
1-(5-Butylthiophen-2-yl)-2-hydroxyethan-1-one: Features a butyl group instead of an ethyl group.
Uniqueness: 1-(5-Ethylthiophen-2-yl)-2-hydroxyethan-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl, phenyl, and butyl analogs. The ethyl group may enhance the compound’s solubility in organic solvents and affect its electronic properties, making it suitable for specific applications in material science and organic synthesis.
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)-2-hydroxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4,9H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDATDQGSRVTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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